2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide
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Overview
Description
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide is a complex organic compound featuring a dioxaborolane ring, a benzoyl group, and a hydrazine-1-carbothioamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide typically involves multiple steps. One common method starts with the preparation of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, which is then subjected to further reactions to introduce the benzoyl and hydrazine-1-carbothioamide groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and protein modifications.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl)hydrazine-1-carbothioamide exerts its effects involves interactions with molecular targets such as enzymes and proteins. The dioxaborolane ring can form stable complexes with these targets, influencing their activity and function. Pathways involved may include inhibition of specific enzymes or modulation of protein-protein interactions .
Properties
Molecular Formula |
C14H20BN3O3S |
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Molecular Weight |
321.2 g/mol |
IUPAC Name |
[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]amino]thiourea |
InChI |
InChI=1S/C14H20BN3O3S/c1-13(2)14(3,4)21-15(20-13)10-7-5-9(6-8-10)11(19)17-18-12(16)22/h5-8H,1-4H3,(H,17,19)(H3,16,18,22) |
InChI Key |
MUEMSKQXXZJNCU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)NNC(=S)N |
Origin of Product |
United States |
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